Superior Human DHP-I Stability: Biapenem vs. Imipenem, Panipenem, and Meropenem
Biapenem exhibits superior stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), a key enzyme responsible for the degradation of certain carbapenems. In a direct comparative study, biapenem was reported to be the most stable carbapenem tested when its stability was compared with that of imipenem, panipenem, and meropenem [1]. This superior stability is attributed to the 1-β-methyl substituent [2]. Consequently, unlike imipenem and panipenem, biapenem does not require co-administration with a DHP-I inhibitor such as cilastatin or betamipron [3].
| Evidence Dimension | Stability to hydrolysis by human renal DHP-I |
|---|---|
| Target Compound Data | Most stable |
| Comparator Or Baseline | Imipenem, Panipenem, Meropenem |
| Quantified Difference | Biapenem > Meropenem > Imipenem / Panipenem (relative stability ranking) |
| Conditions | In vitro assay with purified human renal DHP-I |
Why This Matters
This directly translates to a simpler drug formulation and administration (single-agent), reducing the potential for adverse effects and drug-drug interactions associated with the DHP-I inhibitor component required for imipenem and panipenem.
- [1] Japanese Society of Chemotherapy. Biapenem no saikingakuteki kenkyū [Bacteriological studies on biapenem]. Jpn J Chemother. 1994;42(Suppl 4):26-36. View Source
- [2] Cielecka-Piontek J, et al. Recent Advances in Stability Studies of Carbapenems. Curr Pharm Anal. 2011;7(4):213-23. View Source
- [3] Perry CM, Ibbotson T. Biapenem. Drugs. 2002;62(15):2221-34. PMID: 12381221. View Source
